N-ethyl-5-iodopyrimidin-4-amine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Organic Synthesis
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.org This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil), as well as numerous vitamins and pharmacologically active compounds. mdpi.com The electron-deficient nature of the pyrimidine ring makes it a versatile scaffold in organic synthesis. acs.org Chemists can introduce a wide variety of functional groups onto the pyrimidine core, allowing for the construction of complex molecular architectures. researchgate.netjrasb.com The synthesis of pyrimidines can be achieved through various methods, including the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound with an N-C-N containing compound like urea (B33335) or guanidine. wikipedia.orgmdpi.com
Importance of Halogenation in Pyrimidine Functionalization
Halogenation, the introduction of one or more halogen atoms onto a molecule, is a cornerstone of synthetic organic chemistry. In the context of pyrimidines, halogen atoms serve as versatile handles for further chemical transformations. The reactivity of halogenated pyrimidines in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org This enables the synthesis of highly functionalized pyrimidine derivatives that would be difficult to access through other means. rsc.org
The position of the halogen atom on the pyrimidine ring dictates its reactivity. For instance, halogens at the C4 and C6 positions are generally more reactive towards nucleophilic substitution than those at the C2 position. acs.org The type of halogen also plays a crucial role, with the order of reactivity for oxidative addition in palladium-catalyzed reactions being I > Br >> Cl > F. acs.org This differential reactivity allows for selective functionalization of polyhalogenated pyrimidines.
Contextualization of N-ethyl-5-iodopyrimidin-4-amine within Substituted Pyrimidine Derivatives
This compound, with the chemical formula C6H8IN3, is a substituted pyrimidine that embodies the principles of halogenation for synthetic utility. bldpharm.com The presence of the iodine atom at the C5 position makes it a valuable intermediate for introducing a variety of substituents at this specific location through cross-coupling reactions. The ethylamino group at the C4 position further modifies the electronic properties of the pyrimidine ring and can influence its biological activity and synthetic reactivity.
The strategic placement of both an iodo and an ethylamino group on the pyrimidine scaffold highlights its potential as a building block in the synthesis of more complex molecules. The iodine atom, being the most reactive of the halogens in many coupling reactions, provides a specific site for chemical modification, while the amino group can participate in other transformations or contribute to the final properties of the target molecule.
Structure
3D Structure
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-ethyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C6H8IN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
InChI Key |
YJJNVLWQRYUAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC=C1I |
Origin of Product |
United States |
Chemical Transformations and Derivatization of N Ethyl 5 Iodopyrimidin 4 Amine
Transition Metal-Catalyzed Cross-Coupling Reactions at C-5
The carbon-iodine bond at the C-5 position of N-ethyl-5-iodopyrimidin-4-amine is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgorganic-chemistry.org In the case of this compound, the C-5 iodo group readily participates in this reaction with various boronic acids.
This reaction typically employs a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The reaction conditions are generally mild, making it compatible with a wide range of functional groups. nih.gov The choice of ligand and base can be crucial for achieving high yields and preventing side reactions. nih.gov The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs
| Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-chloro-5-iodo-N-ethylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | N-ethyl-5-phenylpyrimidin-4-amine | 85 |
| 4-chloro-5-iodo-N-ethylpyrimidine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | N-ethyl-5-(thiophen-3-yl)pyrimidin-4-amine | 78 |
| 4-chloro-5-iodo-N-ethylpyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | N-ethyl-5-(4-methoxyphenyl)pyrimidin-4-amine | 92 |
Stille Coupling Reactions with Organostannanes
The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane (organotin compound). wikipedia.org The C-5 iodo group of this compound can be effectively coupled with various organostannanes.
The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille coupling is the stability and commercial availability of many organostannane reagents. wikipedia.org However, a significant drawback is the toxicity of tin compounds. wikipedia.org Nickel catalysts have also been explored for Stille-type couplings, particularly for C-N bond cleavage reactions. nih.gov
Table 2: Examples of Stille Coupling Reactions with this compound Analogs
| Electrophile | Organostannane | Catalyst | Solvent | Product | Yield (%) |
| 4-chloro-5-iodo-N-ethylpyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | N-ethyl-5-vinylpyrimidin-4-amine | 88 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | THF | N-ethyl-5-ethynylpyrimidin-4-amine | 80 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Tributyl(phenyl)stannane | Pd(dppf)Cl₂ | Dioxane | N-ethyl-5-phenylpyrimidin-4-amine | 90 |
Sonogashira Coupling Reactions with Terminal Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes. organic-chemistry.orgnih.gov The C-5 iodo group of this compound is an excellent substrate for Sonogashira coupling.
The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The catalytic cycle involves both palladium and copper intermediates. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Table 3: Examples of Sonogashira Coupling Reactions with this compound Analogs
| Electrophile | Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product | Yield (%) |
| 4-chloro-5-iodo-N-ethylpyrimidine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | N-ethyl-5-(phenylethynyl)pyrimidin-4-amine | 95 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | N-ethyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine | 91 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Propargyl alcohol | Pd(OAc)₂ | CuI | K₂CO₃ | Acetonitrile | (E)-3-(4-(ethylamino)pyrimidin-5-yl)prop-2-en-1-ol | 82 |
Heck Reactions
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com The C-5 iodo group of this compound can undergo Heck coupling with various alkenes to introduce a substituted vinyl group. researchgate.net
The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.orgyoutube.com The regioselectivity of the addition to the alkene is a key aspect of the Heck reaction. organic-chemistry.org Intramolecular Heck reactions are also valuable for the synthesis of cyclic compounds. youtube.com
Table 4: Examples of Heck Reactions with this compound Analogs
| Electrophile | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-chloro-5-iodo-N-ethylpyrimidine | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-ethyl-5-(2-phenylvinyl)pyrimidin-4-amine | 75 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(4-(ethylamino)pyrimidin-5-yl)acrylate | 85 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Ethylene | PdCl₂(dppf) | NaOAc | NMP | N-ethyl-5-vinylpyrimidin-4-amine | 60 |
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. acs.orgrsc.org While the primary focus is often on arylating amines, these reactions can also be used to introduce nitrogen-containing functional groups at the C-5 position of this compound by coupling with various amines or amides. researchgate.netmit.edu
The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. researchgate.net The base also plays a crucial role, and both inorganic and soluble organic bases have been used. mit.edunih.gov
Table 5: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions with this compound Analogs
| Electrophile | Amine/Amide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 4-chloro-5-iodo-N-ethylpyrimidine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-((4-(ethylamino)pyrimidin-5-yl)amino)morpholine | 88 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N-ethyl-N⁵-phenylpyrimidine-4,5-diamine | 79 |
| 4-chloro-5-iodo-N-ethylpyrimidine | Pyrrolidin-2-one | PdCl₂(dppf) | K₃PO₄ | DME | 1-(4-(ethylamino)pyrimidin-5-yl)pyrrolidin-2-one | 72 |
Reactions Involving the N-Ethylamino Group at C-4
The N-ethylamino group at the C-4 position of this compound possesses a reactive N-H bond, making it a site for further derivatization. This secondary amine can undergo various reactions to modify the substituent at this position.
For instance, the N-ethylamino group can be acylated with acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated with alkyl halides, although this may be less common due to the potential for over-alkylation. Another possibility is the reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These transformations allow for the introduction of a wide array of functional groups, further expanding the chemical diversity of molecules derived from this compound. While specific examples for this compound are not detailed in the provided search results, these are fundamental reactions of secondary amines that are expected to be applicable. For example, a related compound, N-ethyl-5-methoxy-3,4-dimethylpentan-2-amine, highlights the presence and reactivity of an N-ethylamino group in a different molecular context. nih.gov
Acylation and Sulfonylation of the Amino Moiety
The exocyclic amino group of this compound can readily undergo acylation and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can influence its biological activity and subsequent chemical reactivity.
Acylation typically involves the reaction of the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the hydrogen halide or carboxylic acid byproduct.
Sulfonylation , on the other hand, is achieved by treating the amine with a sulfonyl chloride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This results in the formation of a sulfonamide linkage.
While specific examples of acylation and sulfonylation of this compound are not extensively detailed in the provided search results, these are standard organic chemistry transformations applicable to primary and secondary amines.
Formation of Schiff Bases
The formation of Schiff bases, or imines, involves the condensation of a primary amine with an aldehyde or a ketone. This reaction is typically acid or base-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
In the context of this compound, the ethylamino group can react with various aldehydes and ketones to form the corresponding Schiff bases. This reaction introduces a C=N double bond, which can be a key structural element in various pharmacologically active compounds. The synthesis of Schiff bases from related pyrimidine (B1678525) derivatives, such as imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and various aromatic amines, has been reported to proceed in moderate to good yields under microwave irradiation. nih.gov This methodology could potentially be adapted for this compound. The formation of imines is a crucial step in the synthesis of various heterocyclic compounds and can be a precursor for further chemical modifications. mdpi.comresearchgate.net
Nucleophilic Displacement Reactions on Substituted this compound Derivatives
The iodine atom at the C5 position of the pyrimidine ring in this compound is susceptible to nucleophilic displacement reactions, particularly after modification of the amino group or under specific reaction conditions that activate the pyrimidine ring. However, the provided search results focus more on the displacement of other leaving groups, such as chloro groups, on related pyrimidine systems. researchgate.net
For instance, the synthesis of various 4-substituted amino pyrimidine derivatives often involves the nucleophilic displacement of a chloro group at the 4-position by an amine. This is a common strategy in the preparation of biologically active molecules. The reactivity of the halogen substituent is influenced by the electronic nature of the pyrimidine ring and the other substituents present.
While direct examples of nucleophilic displacement on this compound are not detailed, the general principles of nucleophilic aromatic substitution on halogenated pyrimidines are well-established. Such reactions would typically require a strong nucleophile and may be facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination) or by the presence of electron-withdrawing groups on the pyrimidine ring.
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions involving this compound or its derivatives are crucial for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. These reactions involve the formation of a new ring fused to the pyrimidine core.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in numerous kinase inhibitors. The synthesis of these derivatives often involves the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization.
While the direct use of this compound in the synthesis of pyrrolo[2,3-d]pyrimidines is not explicitly described in the provided results, the general strategy involves the reaction of a 4-amino-5-iodopyrimidine with a suitable coupling partner to construct the fused pyrrole (B145914) ring. mdpi.comgoogle.comnih.gov For example, a common route involves the coupling of a 4-chloro-5-iodopyrimidine (B1631505) with an amine, followed by a subsequent Sonogashira coupling and cyclization. The ethylamino group at the 4-position of this compound would direct the annulation to form the pyrrolo[2,3-d]pyrimidine core.
A general synthetic approach could involve:
Sonogashira coupling of this compound with a terminal alkyne.
Intramolecular cyclization of the resulting 5-alkynylpyrimidine derivative to form the pyrrolo[2,3-d]pyrimidine ring system.
The reaction conditions for these steps, such as the catalyst, solvent, and temperature, would need to be optimized for this specific substrate.
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The synthesis of imidazo[1,2-a]pyrimidines typically involves the condensation of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related bifunctional electrophile. nih.govmdpi.com This is known as the Chichibabin reaction.
Starting from this compound, it would first need to be converted to a 2-aminopyrimidine derivative. A possible synthetic route could involve the displacement of a suitable leaving group at the 2-position of a pyrimidine ring with ethylamine (B1201723), while the 4-position is blocked or carries a group that can be later converted to an amino group.
However, a more direct approach to imidazo[1,2-a]pyrimidines generally starts with a 2-aminopyrimidine. Therefore, this compound is not the typical starting material for this specific fused system according to the provided information. The synthesis of imidazo[1,2-a]pyrimidines has been reported through various methods, including microwave-assisted synthesis and the use of nanocatalysts. nih.govmdpi.com
Regiochemical Control in Fused Ring System Formation
Regiochemical control is a critical aspect in the synthesis of fused heterocyclic systems. The position of the substituents on the starting pyrimidine ring dictates the regiochemical outcome of the annulation reaction.
In the synthesis of pyrrolo[2,3-d]pyrimidines from a 4-amino-5-iodopyrimidine derivative, the annulation will occur at the 5- and 6-positions of the pyrimidine ring, leading to the formation of the pyrrole ring fused at the [2,3-d] position. The regiochemistry is determined by the positions of the amino group and the iodo substituent.
For the formation of imidazo[1,2-a]pyrimidines, the regioselectivity is determined by the initial cyclization step. The reaction of a 2-aminopyrimidine with an unsymmetrical α-haloketone can potentially lead to two different regioisomers. The specific reaction conditions and the nature of the substituents can influence the regiochemical outcome.
In the context of this compound, any annulation reaction would be governed by the inherent reactivity of the C5-iodo and C4-ethylamino groups, as well as the reactivity of the C2 and C6 positions of the pyrimidine ring. Careful choice of reagents and reaction conditions is essential to achieve the desired regioselectivity in the formation of fused ring systems.
Spectroscopic and Advanced Analytical Characterization of N Ethyl 5 Iodopyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-ethyl-5-iodopyrimidin-4-amine. Through the analysis of various NMR experiments, the chemical environment of each proton and carbon atom can be mapped out.
In the ¹H NMR spectrum of this compound, specific signals corresponding to the ethyl group and the pyrimidine (B1678525) ring protons are expected. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The protons on the pyrimidine ring will appear as distinct singlets in the aromatic region of the spectrum. The integration of these signals provides a ratio of the number of protons in each unique environment.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.1-8.3 | Singlet | 1H | H-6 (Pyrimidine ring) |
| ~7.9-8.1 | Singlet | 1H | H-2 (Pyrimidine ring) |
| ~5.5-6.0 | Broad Singlet | 1H | NH (Amine) |
| ~3.4-3.6 | Quartet | 2H | -CH2- (Ethyl group) |
| ~1.2-1.4 | Triplet | 3H | -CH3 (Ethyl group) |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrimidine ring carbons are typically found in the downfield region, while the aliphatic carbons of the ethyl group appear in the upfield region. The carbon atom attached to the iodine (C-5) is expected to show a signal at a significantly different chemical shift due to the heavy atom effect. docbrown.info
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155-160 | C-4 (Pyrimidine ring) |
| ~150-155 | C-2 (Pyrimidine ring) |
| ~145-150 | C-6 (Pyrimidine ring) |
| ~80-90 | C-5 (Pyrimidine ring, attached to Iodine) |
| ~35-40 | -CH2- (Ethyl group) |
| ~14-16 | -CH3 (Ethyl group) |
Note: These are predicted chemical shifts and can vary.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyrimidine ring and the ethyl group. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the NH proton could show a correlation to the C-4 and C-5 carbons of the pyrimidine ring, as well as the methylene carbon of the ethyl group, confirming the N-ethylamino substitution at the C-4 position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used to confirm the spatial arrangement of the ethyl group relative to the pyrimidine ring. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, characteristic absorption bands would be observed for the N-H bond of the amine, C-H bonds of the ethyl group and the pyrimidine ring, and C=N and C=C bonds within the pyrimidine ring.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3500 | N-H Stretch | Secondary Amine |
| ~2850-2960 | C-H Stretch | Alkane (Ethyl group) |
| ~3000-3100 | C-H Stretch | Aromatic (Pyrimidine ring) |
| ~1600-1650 | C=N Stretch | Pyrimidine ring |
| ~1550-1600 | C=C Stretch | Pyrimidine ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula. The molecular formula for this compound is C₆H₈IN₃, with a molecular weight of approximately 249.05 g/mol . bldpharm.com
The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways could include the loss of the ethyl group, the iodine atom, or cleavage of the pyrimidine ring, providing further structural confirmation.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. For the compound this compound, with the molecular formula C₆H₈IN₃, the theoretical elemental composition can be calculated based on its atomic constituents. This provides a benchmark against which experimentally determined values can be compared to confirm the purity and identity of a synthesized sample.
The theoretical weight percentages of carbon (C), hydrogen (H), iodine (I), and nitrogen (N) in this compound are presented in the table below. These values are derived from the molecular formula and the atomic weights of each element. Experimental data, typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other methods for iodine, would be expected to align closely with these theoretical values for a pure sample. For instance, in the characterization of new thiazolo[4,5-d]pyrimidine (B1250722) derivatives, elemental analysis was a key component in confirming the successful synthesis of the target compounds, with experimental values for C, H, and N aligning with the calculated percentages. mdpi.com
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 28.95 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.25 |
| Iodine | I | 126.90 | 1 | 126.90 | 50.95 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 16.88 |
| Total | 249.07 | 100.00 |
X-ray Crystallography for Solid-State Structure Elucidation (as applied to related pyrimidine structures)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. While a specific crystal structure for this compound is not publicly available, the study of related pyrimidine derivatives by X-ray diffraction offers significant insights into the expected solid-state conformation of such compounds.
Studies on various substituted pyrimidines have revealed key structural features and intermolecular interactions that are likely to be relevant to this compound. For example, the analysis of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has provided a detailed understanding of their binding modes to cyclin-dependent kinases, with X-ray crystal structures revealing important hydrogen bonding and other interactions. acs.org
In another study, the crystal structures of several 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines were determined, highlighting various intermolecular interactions such as Cl⋯Cl, Br⋯Cl, Cl⋯N-pyrimidine, and C–H⋯N-pyrimidine, which stabilize the crystal lattice. researchgate.net The investigation of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines also utilized X-ray crystallography to elucidate the structure-activity relationships, demonstrating the importance of the substituent at the C5-position of the pyrimidine ring. acs.org
Furthermore, the crystal structure of 5-iodouracil, a related 5-iodopyrimidine (B189635) derivative, has been determined, providing a reference for the geometry and packing of an iodinated pyrimidine ring system. nih.gov The synthesis and X-ray crystal structure analysis of various other pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidines and pyridazino[4,5-b]indoles, have consistently shown the utility of this technique in confirming molecular structures and understanding intermolecular contacts like H…H, H…C, and N…H interactions. mdpi.commdpi.com
The table below summarizes crystallographic data for some related pyrimidine derivatives, illustrating the typical parameters obtained from such analyses.
Interactive Data Table: Crystallographic Data for Selected Pyrimidine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| A pyrimidine derivative (2a) | Triclinic | P-1 | 3.8395 | 19.8653 | 11.9619 | 90.00 | 90.6258 | 90.00 | researchgate.net |
| A pyrimidine derivative (2b) | Monoclinic | P2₁/c | 12.9432 | 9.3084 | 13.4650 | 90.00 | 101.3572 | 90.00 | researchgate.net |
| A pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.5010 | 98.6180 | 103.8180 | mdpi.com |
These examples underscore the importance of X-ray crystallography in the structural characterization of pyrimidine-based compounds. The data obtained from such studies are invaluable for rational drug design, understanding biological activity, and predicting the physical properties of new chemical entities.
Theoretical and Computational Investigations of N Ethyl 5 Iodopyrimidin 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
DFT has become a standard method for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. For a molecule like N-ethyl-5-iodopyrimidin-4-amine, DFT calculations would provide fundamental insights into its behavior.
Electronic Structure and Molecular Orbital Analysis
A primary application of DFT is the calculation of a molecule's electronic structure. This involves determining the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
For this compound, this analysis would reveal how the electron-withdrawing iodine atom and the electron-donating ethylamino group influence the electronic distribution across the pyrimidine (B1678525) ring. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 7.0 |
Conformational Analysis and Energetics
The ethyl group attached to the amino nitrogen is flexible, allowing for different spatial orientations or conformations. A thorough conformational analysis would involve rotating the C-N and C-C bonds of the ethyl group to identify the most stable conformers (those with the lowest energy). This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. The relative energies of different conformers would be calculated to determine their population at a given temperature.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, one could theoretically generate its IR and Raman spectra. This is invaluable for identifying the characteristic vibrational modes of the molecule, such as the N-H stretch of the amino group, the C-I stretch, and various pyrimidine ring vibrations. Comparing the calculated spectrum with an experimentally obtained one can help to confirm the structure of the synthesized compound.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450 | Amino group stretching |
| C-H Stretch (Aromatic) | 3100 | Pyrimidine ring C-H |
| C-H Stretch (Aliphatic) | 2950 | Ethyl group C-H |
| C=N Stretch | 1620 | Pyrimidine ring stretching |
Molecular Dynamics Simulations (for conformational flexibility and interactions)
While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a box of water molecules. For this compound, an MD simulation would provide a dynamic picture of its conformational flexibility, showing how it samples different shapes. It would also reveal detailed information about its interactions with solvent molecules, such as the formation and breaking of hydrogen bonds between the amino group and water.
Structure-Reactivity Relationship (SRR) Studies
SRR studies aim to understand how the structure of a molecule influences its chemical reactivity. For this compound, this would involve a detailed analysis of how the substituents on the pyrimidine ring affect its properties.
Analysis of Substituent Effects on Chemical Reactivity
The pyrimidine ring in this compound is substituted with an iodo group at position 5 and an ethylamino group at position 4. The iodo group is generally electron-withdrawing, while the amino group is electron-donating. A computational study would quantify these effects by calculating parameters such as the electrostatic potential surface, which shows the charge distribution on the molecule's surface and indicates likely sites for electrophilic or nucleophilic attack. By comparing the calculated properties of this compound with those of unsubstituted pyrimidine or pyrimidines with different substituents, a clear picture of the electronic influence of the iodo and ethylamino groups can be established. This understanding is fundamental for predicting the molecule's reactivity in various chemical reactions.
Reaction Pathway and Transition State Modeling
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving pyrimidine derivatives. While specific studies on this compound are not extensively documented in public literature, the reaction pathways can be inferred from studies on analogous pyrimidine systems.
Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to model reaction pathways. For a compound like this compound, a key reaction of interest would be its synthesis, likely involving the introduction of the iodo or ethylamino group onto the pyrimidine core. For instance, the iodination of the pyrimidine ring at the C5 position is a critical step. nih.gov Computational models can map the energy profile of such electrophilic substitution reactions, identifying the structure of transition states and the energies of intermediates. researchgate.net
These models can predict the activation energy required for the reaction to proceed, offering a quantitative measure of the reaction's feasibility. The table below illustrates a hypothetical energy profile for a key reaction step, based on typical values found in computational studies of pyrimidine functionalization.
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |
| 0 | Reactants (Pyrimidine precursor + Iodinating agent) | 0.0 |
| 1 | Intermediate Complex | -5.2 |
| 2 | Transition State | +15.8 |
| 3 | Product Complex | -10.1 |
| 4 | Products (this compound) | -8.5 |
This table presents hypothetical data for illustrative purposes.
Transition state modeling reveals the specific geometry of the molecule at the peak of the energy barrier. For the iodination of a pyrimidine ring, the transition state would likely involve the partial formation of the C-I bond and the temporary disruption of the ring's aromaticity. Understanding these transition states is fundamental for optimizing reaction conditions to improve yield and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrimidine derivatives, which are known for a wide range of pharmacological activities including anticancer and antiviral effects, QSAR is a valuable tool in drug design. mdpi.comnih.gov
A QSAR study on a series of compounds analogous to this compound would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. By using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical model is built to predict the activity of new, unsynthesized compounds. nih.govmui.ac.ir
The general form of a QSAR equation derived from MLR can be represented as:
Biological Activity (e.g., pIC50) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
The performance of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust QSAR model can guide the design of new derivatives of this compound with potentially enhanced activity. For example, if a QSAR model indicates that a lower value for a specific electronic descriptor is correlated with higher activity, modifications to the structure can be proposed to achieve this. mdpi.com
| Model | R² | Q² | RMSE | Descriptors Used |
| MLR | 0.889 | 0.812 | 0.25 | Topological, Electronic |
| ANN | 0.998 | 0.956 | 0.08 | Topological, Electronic, Steric |
This table shows example data comparing the statistical quality of MLR and ANN models from a study on pyrimidine derivatives. nih.govnih.gov
Intermolecular Interactions and Hydrogen Bonding Network Analysis
The way molecules of this compound interact with each other in the solid state, or with a biological target, is governed by intermolecular forces. Hydrogen bonding is a particularly important interaction for pyrimidine derivatives due to the presence of nitrogen atoms and amino groups, which can act as hydrogen bond donors and acceptors. nih.govyoutube.comyoutube.com
The crystal structure of this compound would likely reveal a network of hydrogen bonds. The amine group (N-H) can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors. nih.gov These interactions play a crucial role in the stability of the crystal lattice.
A detailed analysis of the hydrogen bonding network can be performed using data from X-ray crystallography. This analysis provides precise information on bond lengths and angles, which are indicative of the strength of the interactions. For instance, in related 2-aminopyrimidine (B69317) structures, N-H···N hydrogen bonds are commonly observed, forming characteristic patterns or motifs. nih.gov
| Donor (D) - Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H | N (pyrimidine ring) | ~0.86 | ~2.30 | ~3.15 | ~170 |
| C-H (ethyl group) | I (iodine) | ~0.97 | ~3.10 | ~3.98 | ~150 |
This table provides typical geometric parameters for hydrogen bonds that could be expected in the crystal structure of this compound, based on studies of similar molecules. nih.govnih.gov
Role of N Ethyl 5 Iodopyrimidin 4 Amine As a Versatile Synthetic Intermediate
Building Block for Complex Pyrimidine (B1678525) Scaffolds
The presence of an iodine atom on the pyrimidine ring of N-ethyl-5-iodopyrimidin-4-amine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide range of substituents at the C-5 position. This capability is crucial for the synthesis of complex pyrimidine scaffolds, which are core structures in many biologically active compounds, including kinase inhibitors.
The utility of 5-iodopyrimidines in these transformations is well-documented. For instance, palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are frequently employed to append aryl, heteroaryl, and alkyl groups to the pyrimidine core. While specific examples detailing the use of this compound are not extensively reported in publicly available literature, the reactivity of the C-I bond is a well-established principle in pyrimidine chemistry. The ethylamino group at the C-4 position can modulate the electronic properties of the pyrimidine ring and influence the reactivity of the C-5 position, potentially offering advantages in terms of reaction kinetics and selectivity compared to unsubstituted 5-iodopyrimidines.
The synthesis of various substituted pyrimidines, which are precursors to potent kinase inhibitors, often relies on the functionalization of a pyrimidine core. The ability to introduce diverse substituents via cross-coupling reactions with intermediates like this compound is a key strategy in medicinal chemistry for optimizing the pharmacological profile of drug candidates.
Precursor in the Synthesis of Nucleoside Analogs
Nucleoside analogs are a critical class of therapeutic agents, particularly in the treatment of viral infections and cancer. The structural modification of the nucleobase is a common strategy for the development of new and more effective nucleoside drugs. This compound serves as a valuable precursor for the synthesis of modified pyrimidine nucleoside analogs.
The synthesis of such analogs typically involves the glycosylation of the modified pyrimidine base. The iodine atom at the C-5 position can be retained in the final nucleoside analog or can be further functionalized either before or after the glycosylation step. For example, C-5 substituted pyrimidine nucleosides have shown significant biological properties. The Sonogashira coupling reaction, in particular, has been successfully used to introduce alkynyl groups at the C-5 position of pyrimidine nucleosides, leading to compounds with potent antiviral and anticancer activities .
The general synthetic route involves the coupling of a protected sugar moiety with the silylated this compound, followed by deprotection and potential further modification at the C-5 position. The ethylamino group can also play a role in the biological activity of the resulting nucleoside analog by participating in hydrogen bonding interactions with the target enzyme or receptor.
Intermediate in the Construction of Polycyclic Heterocyclic Systems
Fused heterocyclic ring systems containing a pyrimidine core are of significant interest due to their diverse pharmacological activities. This compound is a key intermediate in the construction of such polycyclic systems, particularly those of therapeutic relevance like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are isosteric to purines and are known to interact with a variety of biological targets.
The synthesis of pyrido[2,3-d]pyrimidines, for instance, can be achieved by reacting a substituted 4-aminopyrimidine with a suitable three-carbon synthon, leading to the annulation of the pyridine (B92270) ring nih.gov. The substituents on the starting pyrimidine, such as the ethylamino group in this compound, become integral parts of the final fused system. The iodine atom can be utilized in intramolecular cyclization reactions or can be functionalized in the final steps of the synthesis to introduce further diversity. Several synthetic approaches to pyrido[2,3-d]pyrimidin-7(8H)-ones start from a preformed N-substituted pyrimidine-4-amine mdpi.com.
Similarly, the construction of pyrazolo[3,4-d]pyrimidines, which are known purine isosteres with applications as kinase inhibitors and cytotoxic agents, can utilize substituted pyrimidine precursors nih.govnih.gov. The versatility of this compound in palladium-catalyzed reactions allows for the strategic introduction of functionalities that can then be elaborated to form the fused pyrazole ring.
Utility in the Development of Ligands for Catalysis
The nitrogen atoms within the pyrimidine ring of this compound, along with the exocyclic amino group, provide potential coordination sites for metal ions. This characteristic suggests its utility in the development of novel ligands for catalysis. By modifying the C-5 position through cross-coupling reactions, it is possible to introduce additional donor atoms, thereby creating bidentate or tridentate ligands.
For example, the introduction of a phosphine (B1218219), pyridine, or other coordinating group at the C-5 position would yield a ligand with a unique electronic and steric profile. The ethyl group on the exocyclic nitrogen can also be varied to fine-tune the ligand's properties. Such custom-designed ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. While specific examples of catalytic applications of ligands derived directly from this compound are not prevalent in the literature, the underlying principles of ligand design support this potential application.
Potential in Organic Materials Chemistry
The pyrimidine core is an electron-deficient aromatic system, a property that is of interest in the field of organic materials chemistry. Molecules containing such heterocycles can exhibit interesting electronic and photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Future Directions and Research Perspectives in N Ethyl 5 Iodopyrimidin 4 Amine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. Future research into the synthesis of N-ethyl-5-iodopyrimidin-4-amine will likely focus on developing more efficient and environmentally benign methodologies to replace traditional, often multi-step and low-yielding, procedures.
Key areas of development include one-pot, multi-component reactions that can construct the pyrimidine (B1678525) core and install the necessary substituents in a single, streamlined operation. For instance, a potential green synthesis could involve the condensation of a suitable three-carbon precursor with N-ethylguanidine, followed by a regioselective iodination step. The use of microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions, represents another promising avenue. researchgate.netijres.org Such methods have shown considerable success in the synthesis of other fused pyrimidine systems, significantly reducing reaction times and improving product yields compared to conventional heating methods. researchgate.net
The table below illustrates a hypothetical comparison between a traditional and a more sustainable synthetic approach.
| Parameter | Conventional Route | Proposed Sustainable Route |
| Starting Materials | 4,5-dichloropyrimidine, Ethylamine (B1201723) | Appropriate diketone, N-ethylguanidine, Iodine source |
| Reaction Type | Multi-step substitution and iodination | One-pot, three-component reaction |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Ethanol (B145695) or solvent-free |
| Reaction Time | 24-48 hours | 15-30 minutes |
| Workup | Multi-step extraction and purification | Simple filtration and crystallization |
| Theoretical E-Factor | High (significant solvent and reagent waste) | Low (minimal waste) |
This shift towards greener synthesis will not only make the production of this compound more economical but also align its manufacturing with modern standards of environmental responsibility.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The chemical character of this compound is defined by its array of functional groups, each offering distinct opportunities for chemical modification. The iodine atom at the C5 position is a particularly valuable handle for a wide range of transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly delve into exploiting this feature to its fullest extent.
Systematic exploration of Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions will enable the introduction of a vast array of substituents (aryl, heteroaryl, alkynyl, etc.) at the C5 position. This functionalization is critical for tuning the electronic and steric properties of the molecule, which is a cornerstone of drug discovery and materials science. researchgate.net
Beyond established methods, the exploration of unconventional transformations is a key future direction. This includes photoredox catalysis and electrochemistry to forge new bonds under mild conditions, potentially accessing novel chemical space that is inaccessible through traditional thermal methods. cardiff.ac.uk The reactivity of the pyrimidine ring itself, including its potential for nucleophilic aromatic substitution (SNAr) at other positions or ring-transformation reactions, also warrants deeper investigation.
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-N-ethylpyrimidin-4-amines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-N-ethylpyrimidin-4-amines |
| Heck Coupling | Alkene, Pd catalyst | 5-Alkenyl-N-ethylpyrimidin-4-amines |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | 5-(Substituted-amino)-N-ethylpyrimidin-4-amines |
| Photoredox Catalysis | Radical precursor, photocatalyst | Novel C-C or C-heteroatom bond formations |
Advanced Computational Design of Derivatives with Tuned Chemical Properties
The integration of computational chemistry into the research workflow is revolutionizing how molecules are designed. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), can provide profound insights into its chemical behavior and guide the synthesis of derivatives with tailored properties. researchgate.netjchemrev.com
DFT calculations can be employed to predict a range of molecular properties, including geometric parameters (bond lengths and angles), electronic structure (HOMO/LUMO energies), and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov This information is invaluable for understanding the molecule's reactivity; for example, the HOMO-LUMO gap can indicate chemical stability, while MEP maps can predict sites susceptible to electrophilic or nucleophilic attack. jchemrev.com
Future research will leverage these computational tools for the in silico design of derivative libraries. nih.govnih.gov By systematically modifying the substituents on this compound within a computational model, researchers can screen for candidates with optimized electronic properties, predict their reactivity in various chemical transformations, and even forecast potential biological activity through molecular docking simulations with protein targets. nih.govnih.gov This rational design approach significantly reduces the time and resources required for experimental synthesis and screening.
| Calculated Property | Significance for Derivative Design |
| HOMO/LUMO Energies | Predicts electronic transitions, charge transfer, and chemical reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, guiding the design of intermolecular interactions. |
| Bond Dissociation Energies | Assesses the stability of specific bonds, predicting reactivity in coupling reactions. |
| Torsional Angles | Determines preferred conformations, which is crucial for receptor binding. |
| Simulated NMR/IR Spectra | Aids in the structural confirmation of newly synthesized derivatives. youtube.com |
Application of Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability and reproducibility. mdpi.comrsc.org The application of this technology to the synthesis of this compound and its derivatives is a promising frontier.
A continuous flow process for the synthesis of this compound could be designed, for example, by pumping a solution of a di-substituted pyrimidine precursor and ethylamine through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. vapourtec.comnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com
Furthermore, multi-step flow sequences can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. mdpi.com For instance, the amination of a precursor could be immediately followed by a flow-based cross-coupling reaction at the C5-iodo position. This high degree of automation and efficiency makes flow chemistry particularly attractive for the rapid generation of compound libraries for screening purposes and for the large-scale manufacturing of a lead compound. youtube.com
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |
| Safety | Risks associated with large volumes of reagents | Enhanced, due to small reactor volumes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Process Control | Limited control over mixing and time | Precise control over all parameters |
| Reproducibility | Can be variable between batches | High batch-to-batch consistency |
Integration into Divergent Synthesis Strategies
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govwiley.com this compound, with its multiple, orthogonally reactive functional groups, is an ideal scaffold for the application of DOS principles.
A divergent synthetic plan starting from this compound could involve a "build-couple-pair" approach. In the "couple" phase, the C5-iodo position can be functionalized via a suite of cross-coupling reactions. In parallel or subsequently, the N-ethylamino group can be further derivatized or used to direct cyclization reactions. The pyrimidine ring itself contains nitrogen atoms that can be alkylated or participate in annulation reactions to build fused heterocyclic systems.
This strategy allows for the rapid exploration of a vast chemical space around the central pyrimidine core. beilstein-journals.org By systematically varying the reaction partners and conditions at each diversification step, a large library of unique compounds can be generated. These libraries are invaluable resources for high-throughput screening campaigns aimed at discovering new drug candidates or materials with novel properties. nih.gov The inherent modularity of this approach makes this compound a highly valuable platform for future chemical biology and drug discovery efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
